molecular formula C16H16O B11880826 1-(Cyclopropylmethyl)-2-phenoxybenzene

1-(Cyclopropylmethyl)-2-phenoxybenzene

Cat. No.: B11880826
M. Wt: 224.30 g/mol
InChI Key: FGGNULKTNUNILT-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-2-phenoxybenzene is an organic compound that features a cyclopropylmethyl group attached to a phenoxybenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-2-phenoxybenzene typically involves the reaction of cyclopropylmethyl halides with phenoxybenzene under specific conditions. One common method is the nucleophilic substitution reaction where cyclopropylmethyl chloride reacts with phenoxybenzene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-2-phenoxybenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenoxybenzene ring can be substituted with various electrophiles like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives of the compound.

Scientific Research Applications

1-(Cyclopropylmethyl)-2-phenoxybenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-phenoxybenzene involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The phenoxybenzene moiety can participate in π-π interactions and hydrogen bonding, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzene: Similar structure but lacks the phenoxy group, resulting in different chemical properties and reactivity.

    Phenoxybenzene: Lacks the cyclopropylmethyl group, leading to variations in its applications and biological activity.

Uniqueness

1-(Cyclopropylmethyl)-2-phenoxybenzene is unique due to the presence of both the cyclopropylmethyl and phenoxy groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-(cyclopropylmethyl)-2-phenoxybenzene

InChI

InChI=1S/C16H16O/c1-2-7-15(8-3-1)17-16-9-5-4-6-14(16)12-13-10-11-13/h1-9,13H,10-12H2

InChI Key

FGGNULKTNUNILT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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